(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Collagen Cross-Links
(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid has been used in the synthesis of collagen cross-links, particularly in the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for the preparation of collagen cross-links like pyridinoline and deoxypyridinoline (Adamczyk, Johnson, & Reddy, 1999).
Preparation of Non-Natural Amino Acids
It has been used in the preparation of non-natural amino acids. For instance, (2S)- and (2R)-2-Amino-4-bromobutanoic acid were prepared from N-Boc-glutamic acid α tert-butyl ester, leading to amino acids with basic or heterocyclic side chains and the creation of constrained peptidomimetics (Ciapetti, Falorni, Mann, & Taddei, 1998).
Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates
The compound is instrumental in the synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids. This synthesis is significant for the development of new compounds in organic chemistry (Koseki, Yamada, & Usuki, 2011).
Renin Inhibitory Peptides
This chemical has been used in the synthesis of renin inhibitory peptides. For example, it helped in the creation of angiotensinogen analogues that are potent inhibitors of human plasma renin, contributing significantly to the field of medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Crystal Structure Analysis
The compound's derivatives have been utilized in crystal structure analysis, contributing to our understanding of molecular conformation and interactions. For instance, the crystal and molecular structure of its derivatives provided insights into intermolecular hydrogen bonds and conformational energy (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Chemical Ecology
In the field of chemical ecology, related amino acids have been isolated from natural sources like mushrooms, demonstrating its significance in understanding biological interactions and toxicities (Drehmel & Chilton, 2002).
properties
IUPAC Name |
(2S)-4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOGSIYJRPSKA-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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